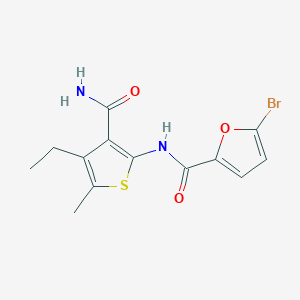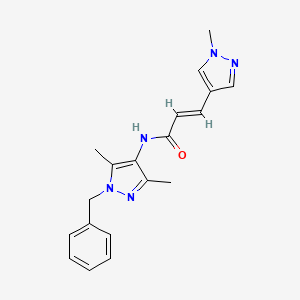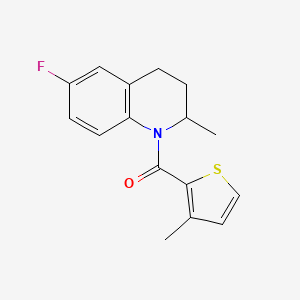
5-bromo-N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE is a complex organic compound that features a unique combination of functional groups, including an aminocarbonyl group, an ethyl group, a methyl group, a thienyl ring, a bromo substituent, and a furamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienyl and furamide intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
N~2~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N2-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other aminocarbonyl derivatives and thienyl-containing molecules. Examples are:
- N~2~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-CHLORO-2-FURAMIDE
- N~2~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-IODO-2-FURAMIDE
Uniqueness
N~2~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromo substituent, for example, can participate in unique substitution reactions not possible with other halogens.
This detailed article provides a comprehensive overview of N2-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H13BrN2O3S |
|---|---|
Poids moléculaire |
357.22 g/mol |
Nom IUPAC |
5-bromo-N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-3-7-6(2)20-13(10(7)11(15)17)16-12(18)8-4-5-9(14)19-8/h4-5H,3H2,1-2H3,(H2,15,17)(H,16,18) |
Clé InChI |
ALURRQVZMRUHGX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(O2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,3,3,4,4,4-heptafluoro-N-(3-{[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)butanamide](/img/structure/B10899692.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B10899700.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10899707.png)
![2-(pyridin-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10899710.png)
![N'~1~,N'~2~-bis[(E)-(2,4-dimethylphenyl)methylidene]ethanedihydrazide](/img/structure/B10899712.png)
![N-{(E)-[2-(difluoromethoxy)phenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899713.png)
![ethyl 4-{5-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B10899715.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10899720.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B10899734.png)
![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B10899744.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10899749.png)
![2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate](/img/structure/B10899757.png)


